2-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid
Description
2-[(E)-{2-[(2-Methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid is a Schiff base derivative characterized by a benzoic acid backbone conjugated with a hydrazinylidene group and a 2-methylfuran-3-yl carbonyl moiety. This structure combines aromatic, heterocyclic, and hydrazone functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science. The E-configuration of the hydrazinylidene group ensures planar geometry, which may enhance π-π stacking interactions in biological systems or crystalline states.
Properties
Molecular Formula |
C14H12N2O4 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-[(E)-[(2-methylfuran-3-carbonyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O4/c1-9-11(6-7-20-9)13(17)16-15-8-10-4-2-3-5-12(10)14(18)19/h2-8H,1H3,(H,16,17)(H,18,19)/b15-8+ |
InChI Key |
DBDUGGXRESMHBA-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=CC=C2C(=O)O |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid typically involves the condensation of 2-methylfuran-3-carbaldehyde with hydrazine derivatives, followed by a reaction with benzoic acid derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
2-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid involves its interaction with various molecular targets. The hydrazone linkage can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring and benzoic acid moiety may also contribute to the compound’s overall biological activity by interacting with cellular membranes and other molecular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Substituent Effects on Reactivity :
- The 2-methylfuran-3-yl carbonyl group in the target compound introduces electron-donating methyl and furan oxygen, which may enhance solubility in polar solvents compared to LASSBio-1471 's sulfonyl group (electron-withdrawing) .
- 3X2 's thiazole and chloro-substituent increase hydrophobicity, favoring membrane penetration in antimicrobial applications .
Spectroscopic Differences :
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1700 cm⁻¹) aligns with analogs like LASSBio-1471, while furan-specific C-O-C vibrations (~1250 cm⁻¹) distinguish it from sulfonyl or thiazole-containing analogs .
- NMR : The methyl group on the furan ring (δ ~2.24 ppm in DMSO) contrasts with 356087-63-3 ’s fluorophenyl signals (δ ~7.4 ppm) .
Biological Activity: LASSBio-1471’s PPARγ binding is attributed to the benzodioxolylsulfonyl group’s steric bulk, which mimics natural ligands. The target compound’s furan moiety may offer similar steric compatibility but with reduced metabolic stability .
Computational Insights :
- Docking studies on LASSBio-1471 (ΔGbind = -9.2 kcal/mol) suggest that substituent polarity and planarity are critical for PPARγ affinity. The target compound’s furan group may slightly reduce binding energy due to weaker electron-withdrawing effects compared to sulfonyl .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
